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Introduction
Foliglurax (PXT002331) is a potent and selective positive allosteric modulator (PAM) of the

metabotropic glutamate receptor 4 (mGluR4), a promising non-dopaminergic target for the

symptomatic treatment of Parkinson's disease.[1][2][3] Developed by Prexton Therapeutics,

Foliglurax progressed to Phase II clinical trials.[2] However, its development was discontinued

after it failed to meet the primary endpoints in reducing "off" time and dyskinesia in Parkinson's

disease patients. Despite this clinical outcome, the medicinal chemistry efforts leading to the

discovery of Foliglurax and the associated structural activity relationship (SAR) studies provide

valuable insights for the development of future mGluR4 PAMs. This guide offers a detailed

comparison of Foliglurax and its key analogs, supported by experimental data and protocols.

Structural Activity Relationship (SAR) of Foliglurax
and Related Compounds
The discovery of Foliglurax stemmed from the optimization of the early mGluR4 PAM tool

compound, (-)-PHCCC. The research focused on replacing the chiral cyclopropane and amide

moieties of (-)-PHCCC to simplify the scaffold and improve brain penetration.[1] This led to a

novel chromenone-oxime series of compounds with enhanced properties.
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A key breakthrough was the identification of compound 40, a potent and selective mGluR4

PAM with good water solubility. Further optimization of the pharmacokinetic profile of

compound 40, particularly to improve oral administration, led to the discovery of compound 60,

which was later named Foliglurax.

The following tables summarize the in vitro potency and pharmacokinetic data for key

compounds in the developmental lineage of Foliglurax, as reported by Charvin et al. in the

Journal of Medicinal Chemistry (2017).

In Vitro Potency at the Human mGluR4 Receptor
Compound Structure EC50 (nM)

(-)-PHCCC 2500

Compound 1 14200

Compound 14 160

Compound 40 80

Foliglurax (Compound 60) 79

EC50 values represent the concentration of the compound that elicits a half-maximal response

in a functional assay measuring the potentiation of the glutamate response at the mGluR4

receptor.

In Vivo Pharmacokinetic Properties in Rats
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Compoun
d

Route of
Administr
ation

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Brain/Pla
sma Ratio

Compound

40
i.p. 10 1040 0.25 1180 1.5

Compound

40
p.o. 10 480 0.5 1340 -

Foliglurax

(Compoun

d 60)

p.o. 25 2913 1 13457 1.1

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC: Area under the concentration-time curve; i.p.: Intraperitoneal; p.o.: Oral.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of

Foliglurax and its analogs.

In Vitro mGluR4 Potency Assay (Calcium Mobilization)
Objective: To determine the potency (EC50) of compounds as positive allosteric modulators of

the human mGluR4 receptor.

Cell Line: HEK293 cells stably expressing the human mGluR4 receptor.

Methodology:

HEK293-hmGluR4 cells are seeded into 384-well plates and cultured overnight.

The cell culture medium is removed, and cells are loaded with a calcium-sensitive

fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37 °C.

After incubation, the dye solution is removed, and the cells are washed with assay buffer.

The assay plate is then placed in a fluorescence imaging plate reader (FLIPR).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1653653?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1653653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A baseline fluorescence reading is taken.

The test compounds are added to the wells at various concentrations, followed by the

addition of a sub-maximal concentration of glutamate (EC20).

The change in fluorescence, indicative of intracellular calcium mobilization, is measured over

time.

The EC50 values are calculated from the concentration-response curves using non-linear

regression analysis.

In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of the compounds after oral or

intraperitoneal administration in rats.

Animal Model: Male Sprague-Dawley rats.

Methodology:

Animals are fasted overnight before dosing.

The test compound is formulated in a suitable vehicle (e.g., water with a co-solvent).

The compound is administered to the rats via oral gavage (p.o.) or intraperitoneal injection

(i.p.) at a specified dose.

Blood samples are collected from the tail vein at various time points post-dosing (e.g., 0.25,

0.5, 1, 2, 4, 6, 8, and 24 hours).

Plasma is separated from the blood samples by centrifugation.

At the final time point, animals are euthanized, and brain tissue is collected.

The concentration of the compound in plasma and brain homogenates is determined using a

validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-

MS/MS).
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Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma

concentration-time data using appropriate software. The brain-to-plasma ratio is calculated

from the concentrations in the brain and plasma at a specific time point.

Signaling Pathway and Experimental Workflow
mGluR4 Signaling Pathway
Foliglurax acts as a positive allosteric modulator of the mGluR4 receptor. This G-protein

coupled receptor (GPCR) is coupled to the Gi/o protein. Upon activation by glutamate, the

receptor undergoes a conformational change, which is enhanced by the binding of Foliglurax
to an allosteric site. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular

cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling cascades.
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Caption: mGluR4 signaling pathway modulated by Foliglurax.

Experimental Workflow for SAR Studies
The structural activity relationship studies for Foliglurax and its analogs typically follow a

structured workflow, from chemical synthesis to in vivo evaluation.
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Caption: Experimental workflow for SAR studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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